molecular formula C13H17BrN2O2 B4286165 N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

Cat. No. B4286165
M. Wt: 313.19 g/mol
InChI Key: MBHCTLIULXRHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy due to its ability to selectively inhibit cancer cell proliferation.

Mechanism of Action

N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea inhibits glutaminase, which is responsible for the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is required for the growth and proliferation of cancer cells. This compound has been shown to selectively target cancer cells, as normal cells are able to compensate for the decrease in glutamate production.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of glutamate and increase the levels of glutamine in cancer cells. This leads to a decrease in cell proliferation and an increase in apoptosis. This compound has also been shown to decrease the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of assays. This compound has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of this compound in combination with metabolic inhibitors, such as inhibitors of glycolysis or the pentose phosphate pathway, may enhance its efficacy. Finally, the development of more effective drug delivery systems may increase the bioavailability of this compound and improve its therapeutic potential.

Scientific Research Applications

N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, an enzyme that is upregulated in many cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHCTLIULXRHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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